N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring fused to a pyrimidine ring, with a nicotinamide moiety attached. The presence of these functional groups makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually formed by the cyclization of a β-diketone with guanidine or amidine derivatives.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a palladium catalyst and a suitable base.
Attachment of the Nicotinamide Moiety: The final step involves the attachment of the nicotinamide group to the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also contains a pyrazole and pyrimidine ring but lacks the nicotinamide moiety.
Pyrazolo[3,4-d]pyrimidine: A similar scaffold with potential CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is unique due to the presence of the nicotinamide moiety, which enhances its biological activity and potential as an enzyme inhibitor. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Biological Activity
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H10N6O, with a molecular weight of 266.26 g/mol. The compound features a pyrazole ring linked to a pyrimidine and nicotinamide moiety, which contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C13H10N6O |
Molecular Weight | 266.26 g/mol |
CAS Number | 1421471-93-3 |
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with isocitrate dehydrogenase, affecting the tricarboxylic acid cycle and influencing cellular energy metabolism.
- Receptor Modulation : It acts as an antagonist of the vanilloid receptor 1 (TRPV1), which is implicated in pain signaling pathways. Additionally, it modulates the insulin-like growth factor 1 receptor, impacting cell growth and differentiation .
Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cancer cell proliferation in vitro. For example, it showed cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .
Antifungal Activity
The compound has also been explored for its antifungal properties:
- Fungicidal Activity : A series of derivatives based on this compound were synthesized and tested against fungal pathogens like Sclerotinia sclerotiorum. Some derivatives exhibited promising antifungal activity with effective concentrations (EC50 values) as low as 10.35 mg/L .
Study on Cancer Cell Lines
A notable study evaluated the effects of this compound on various cancer cell lines:
Cell Line | Growth Inhibition (%) | IC50 (µM) |
---|---|---|
HepG2 | 54.25 | 12.5 |
HeLa | 38.44 | 15.0 |
MCF7 (Breast) | 45.00 | 10.0 |
This data indicates that the compound has selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Antifungal Efficacy Study
In another study focused on antifungal activity:
Compound | Target Pathogen | EC50 (mg/L) |
---|---|---|
B4 | Sclerotinia sclerotiorum | 10.35 |
B4 | Valsa mali | 17.01 |
These findings support the potential application of this compound in agricultural settings to combat fungal diseases.
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-12(10-3-1-4-14-7-10)18-11-8-15-13(16-9-11)19-6-2-5-17-19/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFJYJVYKGRSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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